(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid
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Overview
Description
4-Chloro-2-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O2. It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom and a trifluoromethyl group on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-(trifluoromethyl)cinnamic acid typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine to facilitate the condensation reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted cinnamic acids, saturated derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)cinnamic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-chloro-2-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds .
Comparison with Similar Compounds
- 4-Chloro-2-(trifluoromethyl)benzoic acid
- 4-Chloro-2-(trifluoromethyl)phenylacetic acid
- 4-Chloro-2-(trifluoromethyl)benzaldehyde
Comparison: 4-Chloro-2-(trifluoromethyl)cinnamic acid is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the aromatic ring, which imparts distinct chemical properties.
Properties
IUPAC Name |
3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRANIBQNEDUUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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